molecular formula C9H12ClNO B12127744 2-(4-Chlorophenyl)-2-(methylamino)ethan-1-ol

2-(4-Chlorophenyl)-2-(methylamino)ethan-1-ol

Cat. No.: B12127744
M. Wt: 185.65 g/mol
InChI Key: CGNWAWUYNSXHCV-UHFFFAOYSA-N
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Description

    is an organic compound with the chemical formula

    Para-methylaminoethanol: C9H12ClNO\text{C}_9\text{H}_{12}\text{ClNO}C9​H12​ClNO

    .
  • It features a chlorophenyl group (4-chlorophenyl) attached to a methylaminoethyl moiety.
  • The compound is a colorless liquid with a faint amine-like odor.
  • It has applications in both research and industry.
  • Properties

    IUPAC Name

    2-(4-chlorophenyl)-2-(methylamino)ethanol
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C9H12ClNO/c1-11-9(6-12)7-2-4-8(10)5-3-7/h2-5,9,11-12H,6H2,1H3
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    CGNWAWUYNSXHCV-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CNC(CO)C1=CC=C(C=C1)Cl
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C9H12ClNO
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    185.65 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Preparation Methods

      Synthetic Routes:

      Reaction Conditions:

      Industrial Production:

  • Chemical Reactions Analysis

      Common Reagents and Conditions:
        Oxidizing agents like potassium permanganate (

        Oxidation: KMnO4\text{KMnO}_4KMnO4​

        ) or chromic acid (

        H2CrO4\text{H}_2\text{CrO}_4H2​CrO4​

        ). Reducing agents such as sodium borohydride (

        Reduction: NaBH4\text{NaBH}_4NaBH4​

        ) or lithium aluminum hydride (

        LiAlH4\text{LiAlH}_4LiAlH4​

        ).

        Substitution: Nucleophiles (e.g., amines, thiols) in the presence of Lewis acids or bases.

      Major Products:

  • Scientific Research Applications

    Antimicrobial and Anticancer Properties

    Research indicates that 2-(4-Chlorophenyl)-2-(methylamino)ethan-1-ol exhibits significant antimicrobial and anticancer activities. It appears to interact with specific molecular targets such as enzymes or receptors, leading to altered biological responses. Studies have shown that it may inhibit cellular pathways involved in tumor growth and proliferation, suggesting its potential as a therapeutic agent in cancer treatment .

    Synthetic Routes

    The synthesis of 2-(4-Chlorophenyl)-2-(methylamino)ethan-1-ol typically involves:

    • Starting Materials : 4-chlorobenzaldehyde and methylamine.
    • Reaction Conditions : Utilization of solvents like ethanol or methanol, often under acidic conditions to facilitate reaction .

    Applications in Organic Synthesis

    The compound serves as a versatile building block in organic synthesis, enabling the development of more complex molecules. Its ability to undergo various chemical reactions, such as oxidation and substitution, allows for the modification of its structure to create new derivatives with potentially enhanced properties .

    Neurotransmitter Interaction

    Studies have highlighted the compound's interaction with neurotransmitter systems, particularly regarding its effects on the cannabinoid receptors (CB1 and CB2). It acts as an allosteric modulator, providing insights into its potential use in treating conditions like obesity and anxiety without the adverse effects associated with traditional agonists .

    Toxicology Research

    Research into the toxicological aspects of 2-(4-Chlorophenyl)-2-(methylamino)ethan-1-ol has focused on understanding the mechanisms behind chlorinated phenoxy acids' toxicity. This research is crucial for assessing the safety profile of compounds derived from this chemical structure .

    Data Tables

    Application Area Details
    Pharmaceutical ResearchInvestigated for antimicrobial and anticancer properties; potential therapeutic uses
    Organic ChemistryUsed as a building block for synthesizing complex organic molecules
    NeuropharmacologyModulates CB1 and CB2 receptors; potential applications in treating mood disorders
    ToxicologyStudies on toxicity mechanisms related to chlorinated compounds

    Case Studies

    • Anticancer Activity Study : A study demonstrated that 2-(4-Chlorophenyl)-2-(methylamino)ethan-1-ol inhibited specific cancer cell lines through targeted enzymatic inhibition, showing promise as an anticancer agent .
    • Neurotransmitter Modulation : Research indicated that this compound acts on cannabinoid receptors without causing adverse effects typical of direct agonists, suggesting its utility in developing safer therapeutic options for managing anxiety and appetite control .

    Mechanism of Action

      Targets and Pathways:

  • Comparison with Similar Compounds

      Similar Compounds:

    Remember that further research and experimentation are essential to fully explore the compound’s properties and applications

    Biological Activity

    2-(4-Chlorophenyl)-2-(methylamino)ethan-1-ol, also known as 1-(4-chlorophenyl)-2-(methylamino)ethan-1-ol, is a chemical compound that has garnered attention due to its potential biological activities. This article provides an in-depth review of its biological properties, mechanisms of action, and relevant research findings.

    Research indicates that 2-(4-Chlorophenyl)-2-(methylamino)ethan-1-ol may exert its biological effects through various mechanisms:

    • Receptor Modulation: It has been suggested that the compound can interact with specific receptors in the body, influencing various signaling pathways.
    • Enzyme Inhibition: The compound may inhibit certain enzymes involved in metabolic processes, which could be crucial for its therapeutic effects.
    • CNS Activity: Due to the presence of the methylamino group, this compound can cross the blood-brain barrier, potentially acting as an antidepressant or anxiolytic agent.

    Antimicrobial Properties

    Several studies have highlighted the antimicrobial potential of 2-(4-Chlorophenyl)-2-(methylamino)ethan-1-ol:

    • In Vitro Studies: The compound has demonstrated significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. For instance, it showed minimum inhibitory concentration (MIC) values ranging from 4.69 µM to 22.9 µM against Bacillus subtilis and Staphylococcus aureus .
    Bacterial StrainMIC Range (µM)
    Bacillus subtilis4.69 - 22.9
    Staphylococcus aureus5.64 - 77.38
    Escherichia coli8.33 - 23.15
    Pseudomonas aeruginosa13.40 - 137.43

    Anticancer Activity

    The compound has also been studied for its potential anticancer properties:

    • Cell Proliferation Inhibition: Research indicates that it may inhibit cellular pathways related to tumor growth and proliferation . Specific studies have shown that it can affect cancer cell lines by modulating key signaling pathways involved in cell survival and apoptosis.

    Case Studies and Research Findings

    • Study on Antimicrobial Activity:
      A study published in MDPI reported that various derivatives of similar compounds exhibited antimicrobial activity against Gram-positive and Gram-negative bacteria, emphasizing the importance of structural modifications for enhancing efficacy .
    • CNS Effects:
      Another investigation focused on the central nervous system effects of compounds similar to 2-(4-Chlorophenyl)-2-(methylamino)ethan-1-ol, suggesting potential applications in treating anxiety and depression due to their ability to modulate neurotransmitter systems .
    • Pharmacological Evaluation:
      Research conducted on similar compounds indicated their effectiveness as multitarget-directed ligands for neurodegenerative diseases, hinting at a broader therapeutic potential for derivatives like 2-(4-Chlorophenyl)-2-(methylamino)ethan-1-ol .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.